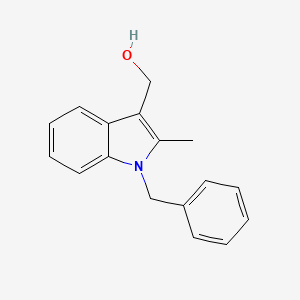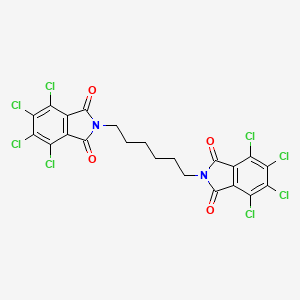
1H-Isoindole-1,3(2H)-dione, 2,2'-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple chlorine atoms and a hexanediyl linker makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] typically involves multi-step organic reactions. One common synthetic route includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve high-throughput synthesis techniques to scale up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of human protein kinase CK2, competitively inhibiting its activity . This inhibition disrupts the kinase’s role in various cellular processes, leading to potential therapeutic effects in diseases where CK2 is deregulated.
Comparaison Avec Des Composés Similaires
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] stands out due to its multiple chlorine substitutions and hexanediyl linker. Similar compounds include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also inhibit protein kinase CK2 but may differ in their halogen substitutions and linker structures.
N-substituted 1H-isoindole-1,3(2H)-dione derivatives: These derivatives have different substituents on the nitrogen atom, affecting their biological activity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
66046-85-3 |
|---|---|
Formule moléculaire |
C22H12Cl8N2O4 |
Poids moléculaire |
652.0 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-[6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12Cl8N2O4/c23-11-7-8(12(24)16(28)15(11)27)20(34)31(19(7)33)5-3-1-2-4-6-32-21(35)9-10(22(32)36)14(26)18(30)17(29)13(9)25/h1-6H2 |
Clé InChI |
LJVGMDOGKIECGY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)CCN3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



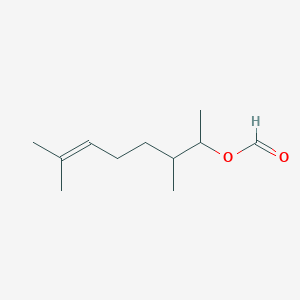
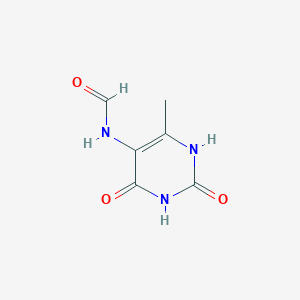
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
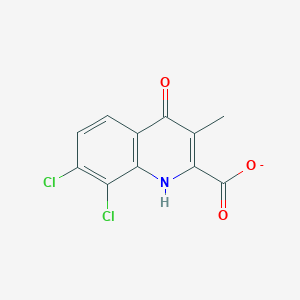
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
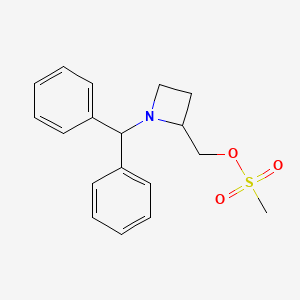
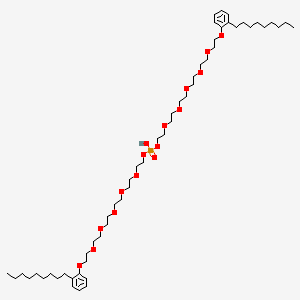

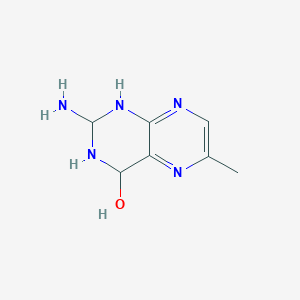
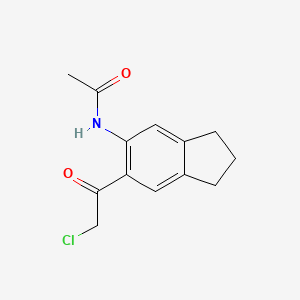
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
